D-erythro-N,N-Dimethylsphingosine-d6 is a deuterated analog of D-erythro-N,N-Dimethylsphingosine, a sphingolipid that plays a significant role in cellular signaling and regulation. This compound is particularly noted for its function as a sphingosine kinase inhibitor, impacting various biological pathways, including those involved in cell growth, differentiation, and apoptosis. The deuteration enhances its utility in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to the distinct isotopic labeling.
D-erythro-N,N-Dimethylsphingosine-d6 is synthesized from its non-deuterated counterpart through specific chemical processes that introduce deuterium atoms into the molecular structure. It can also be sourced from various chemical supply companies specializing in biochemical reagents.
This compound falls under the classification of sphingolipids, specifically as an N,N-dimethyl derivative of sphingosine. It is categorized as a chemical inhibitor, primarily targeting sphingosine kinases, which are crucial enzymes in sphingolipid metabolism.
The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 typically involves the deuteration of D-erythro-N,N-Dimethylsphingosine. This can be achieved through methods such as:
The synthetic route often includes:
The molecular structure of D-erythro-N,N-Dimethylsphingosine-d6 consists of a long hydrocarbon chain with two methyl groups attached to the nitrogen atom of the sphingosine backbone. The presence of deuterium atoms alters the molecular weight and can affect certain physical properties.
D-erythro-N,N-Dimethylsphingosine-d6 participates in various biochemical reactions, primarily as an inhibitor of sphingosine kinases. Its mechanism involves:
The kinetics of inhibition can be studied using enzyme assays where the concentration of the inhibitor is varied to determine its effect on enzyme activity.
The mechanism by which D-erythro-N,N-Dimethylsphingosine-d6 exerts its biological effects involves:
Studies have shown that D-erythro-N,N-Dimethylsphingosine-d6 can significantly reduce kinase activity, which correlates with changes in cell proliferation rates and apoptosis markers in treated cells.
D-erythro-N,N-Dimethylsphingosine-d6 is utilized in various scientific contexts, including:
This compound serves as an essential reagent in both basic research and applied sciences, contributing valuable insights into cellular processes influenced by sphingolipids.
D-erythro-N,N-Dimethylsphingosine-d6 (DMS-d6) represents a strategically deuterated derivative of the endogenous sphingolipid modulator N,N-dimethylsphingosine (DMS). Its core structure comprises an 18-carbon sphingoid backbone featuring a trans-double bond between C4-C5, characteristic of sphingosine-based molecules. The polar head group consists of a dimethylated amino group at C1, while C3 retains a hydroxyl group that enables hydrogen bonding interactions [3] [7]. This amphipathic architecture allows the molecule to integrate into lipid membranes while participating in specific protein interactions. The stereochemical designation "D-erythro" refers to the 2S,3R configuration of the C1-C2 amino alcohol segment, a crucial determinant for its bioactivity and molecular recognition [4] [8].
Functionally, DMS (the non-deuterated parent compound) exhibits multimodal signaling inhibition. It acts as a potent competitive inhibitor of sphingosine kinase (SK) with an IC50 of approximately 5 µM, effectively blocking the conversion of sphingosine to sphingosine-1-phosphate (S1P) [2] [6]. Simultaneously, it inhibits protein kinase C (PKC) with an IC50 of 12 µM while paradoxically stimulating Src kinase activity [4] [8]. These combined actions disrupt the sphingolipid rheostat—the critical balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P. Consequently, DMS influences diverse cellular processes including smooth muscle proliferation, inflammatory cell adhesion, and apoptotic induction in cancer cells, positioning it as a valuable pharmacological probe for sphingolipid-mediated pathways [6] [8] [9].
Table 1: Core Identification and Properties of D-erythro-N,N-Dimethylsphingosine-d6
Property | Specification |
---|---|
CAS Registry Number | 171827-65-9 |
Molecular Formula | C₂₀H₄₁NO₂ (deuterated at six positions) |
Molecular Weight | 327.54504 g/mol |
Synonyms | DMS-d6; SK Inhibitor III-d6; 2-DiMethylaMino-4-octadecene-1,3-diol-d6; [R-[R,S-(E)]]-2-[Di(Methyl-d3)aMino]-4-octadecene-1,3-diol |
Key Functional Groups | C4-C5 trans double bond; C1 dimethylamino group; C1 and C3 hydroxyl groups |
Chemical Suppliers | TRC (Toronto Research Chemicals), Santa Cruz Biotechnology, Enzo Life Sciences |
Deuterium labeling serves as an indispensable strategy for tracing metabolic fates and elucidating pharmacokinetic profiles of bioactive sphingolipids without significantly altering their biochemical properties. In DMS-d6, six hydrogen atoms are replaced with deuterium (²H or D)—specifically, both N-methyl groups exist as N-(CD₃)₂ rather than N-(CH₃)₂ [1] [5]. This strategic deuteration leverages the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) resists enzymatic cleavage, thereby slowing metabolic degradation. For DMS-d6, this confers enhanced metabolic stability against demethylating enzymes like cytochrome P450 isoforms, prolonging its intracellular half-life and inhibitory action [1].
The primary research utilities of DMS-d6 stem from its detection advantages in mass spectrometry and NMR. In LC-MS/MS analyses, the +6 mass shift creates distinct ion traces distinguishable from endogenous sphingolipids, enabling precise quantification in complex biological matrices like cell lysates or plasma. This allows researchers to track cellular uptake kinetics, subcellular distribution, and metabolic conversion of DMS without interference from background signals [3]. In NMR spectroscopy, deuterium incorporation simplifies proton (¹H-NMR) spectra by eliminating signals from methyl protons while providing direct observation sites via ²H-NMR. This facilitates detailed studies on membrane insertion dynamics and molecular interactions with target proteins like sphingosine kinase isoforms (SPHK1/2) or PKC [8]. Critically, the biochemical activity profile of DMS-d6 remains closely aligned with non-deuterated DMS, as deuterium substitution at methyl groups minimally perturbs interactions with catalytic sites of kinases [1] [4].
The development of DMS-d6 emerged from two converging scientific trajectories: sphingolipid biochemistry and isotopic tracer technology. Non-deuterated D-erythro-N,N-Dimethylsphingosine (DMS) was first isolated and characterized in the late 1980s as an endogenous metabolite derived from ceramide catabolism. Seminal work by Igarashi et al. (1989–1990) revealed its unique biological properties, including its ability to modulate PKC activity and induce EGF receptor autophosphorylation in A431 epidermoid carcinoma cells independently of EGF [4] [8]. These discoveries positioned DMS as a structurally distinct sphingoid base derivative with dual signaling roles—kinase inhibition and receptor transactivation.
The synthesis of deuterated analogues followed advancements in organic synthetic methodologies for site-specific deuterium incorporation. DMS-d6 (CAS# 171827-65-9) was likely first prepared in the mid-1990s via reductive deuteration of precursor imines or through methylation using deuterated methyl iodide (CD₃I) of sphingosine derivatives [1]. Its initial applications centered on quantitative mass spectrometry to resolve challenges in measuring endogenous DMS levels, which occur at trace concentrations (nM range) amidst a complex lipidome. The compound gained prominence as the sphingosine kinase field expanded in the early 2000s, particularly when sphingolipidomics became essential for understanding cancer metabolism, vascular biology, and inflammation. Landmark studies utilizing DMS-d6 demonstrated its utility in mapping the substrate specificity of SPHK1/2 and in pharmacodynamic studies of DMS in models of restenosis and cancer [6] [8]. The deuterated inhibitor thus evolved from a mere analytical tool to a critical probe for dissecting sphingolipid signaling networks in disease models.
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated DMS
Property | DMS-d6 (C₂₀H₃₅D₆NO₂) | Non-Deuterated DMS (C₂₀H₄₁NO₂) |
---|---|---|
Molecular Weight | 327.54504 g/mol | 321.55 g/mol |
Key Spectral Shift (MS) | [M+H]+ m/z 328.55 → 334.55 | [M+H]+ m/z 322.55 |
Metabolic Stability | Enhanced (C-D bond resistance) | Moderate |
PKC Inhibition (IC₅₀) | ~12 µM (similar to DMS) | 12 µM |
Sphingosine Kinase Inhibition | ~5 µM (similar to DMS) | 5 µM |
Primary Research Applications | Metabolic tracing; Quantification; Mechanistic studies | Functional biology; In vitro pharmacology |
Table 3: Research Suppliers and Packaging of DMS-d6
Supplier | Catalog Number | Unit Size | Approximate Price (USD) | Purity Specification |
---|---|---|---|---|
TRC (Toronto Research Chemicals) | D479252 | 1 mg | $155 | Not specified |
Santa Cruz Biotechnology | sc-201373 | 5 mg (non-deuterated) | $79 (non-deuterated) | ≥98% |
Enzo Life Sciences | BML-SL105-0025 | 25 mg (non-deuterated) | Not provided | ≥98% (TLC) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7